molecular formula C19H20N2O3 B3937747 (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone

(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone

Cat. No. B3937747
M. Wt: 324.4 g/mol
InChI Key: MWMVOWAAGHWQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone, also known as MPPP, is a synthetic compound that belongs to the class of phenylacetone derivatives. It has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to produce a range of biochemical and physiological effects. It has been found to reduce seizures in animal models of epilepsy, as well as to reduce pain and inflammation. In addition, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.

Advantages and Limitations for Lab Experiments

(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, it exhibits a range of potential therapeutic effects that make it a valuable tool for investigating the underlying mechanisms of neurological disorders.
However, there are also some limitations associated with the use of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in lab experiments. For example, it has been shown to exhibit some toxic effects at high doses, which may limit its use in certain experimental settings. In addition, the exact mechanism of action of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone. One area of interest is the development of more selective and potent derivatives of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone that may exhibit improved therapeutic properties. In addition, further studies are needed to better understand the mechanism of action of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and its potential therapeutic applications. Finally, more research is needed to investigate the potential toxic effects of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and to develop strategies to minimize these effects in experimental settings.
Conclusion:
In conclusion, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biochemical and physiological effects and has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease. While there are some limitations associated with its use in lab experiments, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone remains a valuable tool for investigating the underlying mechanisms of these disorders. Further research is needed to fully understand the potential therapeutic applications of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and to develop more selective and potent derivatives of this compound.

Scientific Research Applications

(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

(4-methylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-5-7-15(8-6-14)19(22)16-9-10-17(18(13-16)21(23)24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMVOWAAGHWQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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